molecular formula C17H23NO3 B12565786 2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)- CAS No. 185201-02-9

2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-

Cat. No.: B12565786
CAS No.: 185201-02-9
M. Wt: 289.4 g/mol
InChI Key: OFZAKQYEOCBNIN-ZFWWWQNUSA-N
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Description

2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)- typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a carbonyl compound in the presence of a base, leading to the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts can improve the enantioselectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while reduction can produce amino alcohols .

Mechanism of Action

The mechanism of action of oxazolidinone derivatives involves the inhibition of bacterial protein synthesis. These compounds bind to the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting protein synthesis. This action is particularly effective against gram-positive bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)- is unique due to its specific chiral structure, which enhances its utility as a chiral auxiliary in asymmetric synthesis. Its derivatives also exhibit a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

185201-02-9

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

(4S)-4-benzyl-3-[(4S)-4-methylhexanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H23NO3/c1-3-13(2)9-10-16(19)18-15(12-21-17(18)20)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3/t13-,15-/m0/s1

InChI Key

OFZAKQYEOCBNIN-ZFWWWQNUSA-N

Isomeric SMILES

CC[C@H](C)CCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2

Canonical SMILES

CCC(C)CCC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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